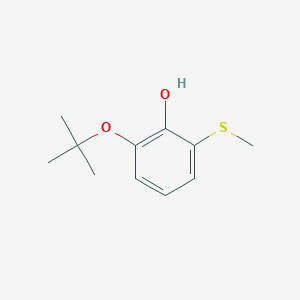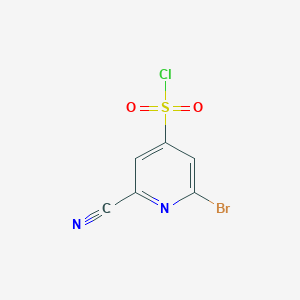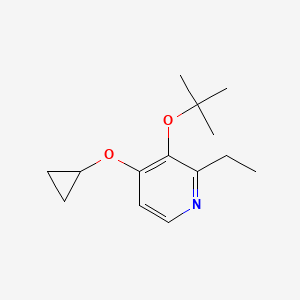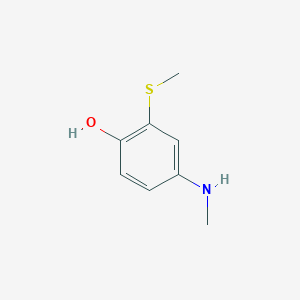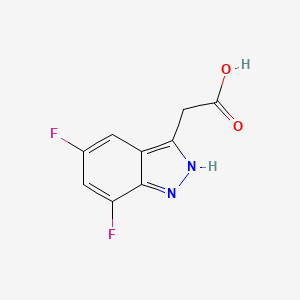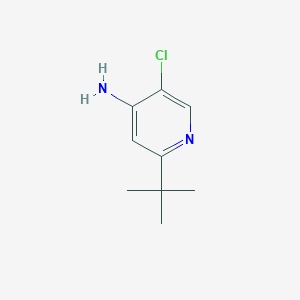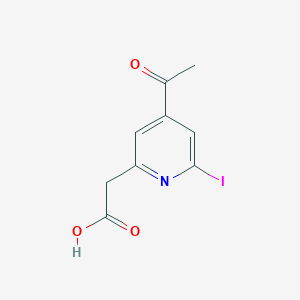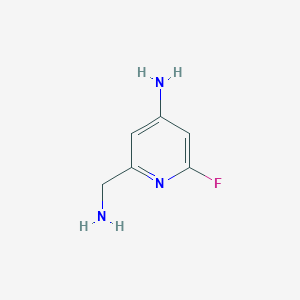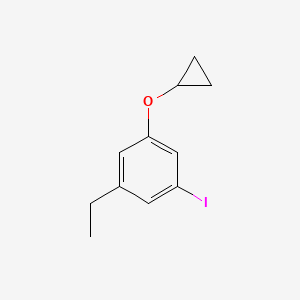
1-Cyclopropoxy-3-ethyl-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-3-ethyl-5-iodobenzene is an organic compound belonging to the class of aryl iodides It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-5-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by treatment with potassium iodide. The reaction conditions include the use of concentrated hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to avoid the evolution of nitrogen oxides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and product isolation would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropoxy-3-ethyl-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-3-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving aryl iodides.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-iodobenzene involves its interaction with molecular targets through its aryl iodide moiety. The iodine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use in research or industrial applications .
Comparación Con Compuestos Similares
- 1-Cyclopropylmethoxy-3-ethyl-5-iodobenzene
- 1-Cyclopropyloxy-3-iodobenzene
- 1-Cyclopropylmethoxy-3-iodobenzene
Comparison: Similar compounds may lack one of these groups or have different substituents, leading to variations in their properties and uses .
Propiedades
Fórmula molecular |
C11H13IO |
|---|---|
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-3-ethyl-5-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4H2,1H3 |
Clave InChI |
RBKZRRPKUZCSCQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


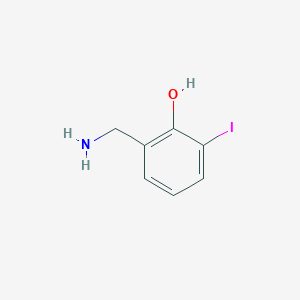
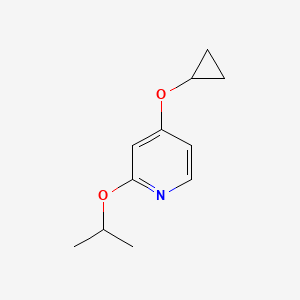
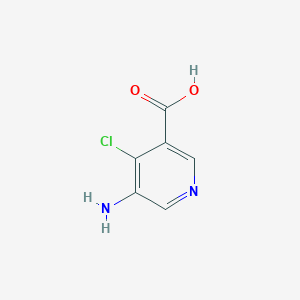
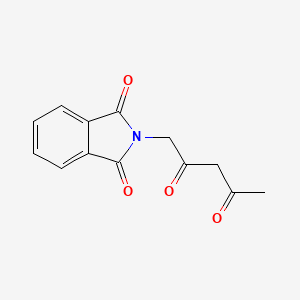
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
